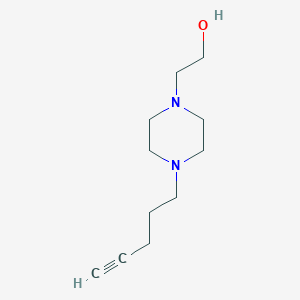

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C11H20N2O and its molecular weight is 196.294. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ethanol in Biochemical and Neurological Research

Synaptic Effects of Ethanol : Ethanol influences various cellular and molecular targets, significantly affecting synaptic function. Acute ethanol exposure modifies the function of proteins involved in synaptic transmission, whereas chronic exposure can lead to compensatory effects. This has implications for understanding ethanol's role in intoxication, tolerance, dependence, and consumption behaviors (Lovinger & Roberto, 2023).

Ethanol for Hydrogen Production : Research into bio-ethanol reforming for hydrogen production highlights the importance of ethanol as a renewable energy carrier. Catalysts like Rh and Ni are critical for ethanol steam reforming, emphasizing ethanol's role in sustainable energy solutions (Ni, Leung, & Leung, 2007).

Microsomal Ethanol-Oxidizing System (MEOS) : The MEOS is pivotal in understanding ethanol's metabolic effects and its role in tolerance and susceptibility to adverse effects from industrial solvents and certain medications. This system's study contributes to our understanding of ethanol-related liver disease and other toxicological impacts (Lieber, 1999).

Ethanol-Diesel Fuel Blends : Investigating the properties and implications of blending ethanol with diesel fuels provides insights into renewable bio-based resources for reducing particulate emissions in engines. This research is fundamental to developing sustainable and environmentally friendly fuel alternatives (Hansen, Zhang, & Lyne, 2005).

Ethanol and Ligand-Gated Ion Channels : Ethanol's interaction with various ion channels, including GABA, nicotinic acetylcholine, and serotonin receptors, underlines its complex pharmacology. Understanding these interactions is crucial for elucidating ethanol's varied effects on the nervous system and behavior (Dopico & Lovinger, 2009).

Lignocellulosic Biomass for Ethanol Production : The conversion of lignocellulosic materials into ethanol offers a promising route for producing alternative energy sources. Research on optimizing hydrolysis and fermentation processes is vital for advancing biofuel technology (Sun & Cheng, 2002).

MicroRNAs and Ethanol Toxicity : Exploring the role of microRNAs in mediating ethanol's effects suggests that they may act as regulatory master switches. This research could lead to new approaches for diagnosing and treating alcohol-related disorders (Miranda et al., 2010).

Mécanisme D'action

Alcohols

, such as ethanol, are known to have a depressant effect on the central nervous system . They interact with several targets, including gamma-aminobutyric acid (GABA) receptors, glycine receptors, and N-methyl-D-aspartate (NMDA) receptors . The interaction with these targets leads to changes in neuronal activity, resulting in the sedative effects of alcohols . Alcohols are also involved in various biochemical pathways, including the alcohol dehydrogenase and aldehyde dehydrogenase pathways, which metabolize alcohols into acetaldehyde and then into acetate .

Piperazines

are a class of compounds that have a wide range of pharmacological activities. They are often used in the development of pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and anti-inflammatory drugs. The targets and modes of action of piperazine derivatives depend on their specific chemical structure.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors, such as the specific chemical structure of the compound, the route of administration, and individual patient factors .

Analyse Biochimique

Biochemical Properties

It can be inferred from its structure that it may have similar properties to other alcohols and piperazine derivatives . Alcohols are known to have high boiling points and can participate in hydrogen bonding . Piperazine derivatives, on the other hand, are known to participate in various biochemical reactions, often involving interactions with enzymes and proteins .

Cellular Effects

Related compounds have been shown to interact with various types of cells and cellular processes . For instance, some piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme crucial for nerve function .

Molecular Mechanism

Based on its structural similarity to other piperazine derivatives, it may interact with biomolecules through hydrogen bonding or other types of chemical interactions

Metabolic Pathways

Alcohols are generally metabolized in the liver, and the process involves several enzymes and cofactors

Propriétés

IUPAC Name |

2-(4-pent-4-ynylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h1,14H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJMPPMGJBIYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCN(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)

![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)